
2-(4-Chlorophenoxy)-2-methyl-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound under discussion is part of a broader class of chemicals known for their potential biological activities, including antimicrobial and anticancer properties. The presence of a thiophene ring, an oxadiazole moiety, and a β-lactam ring (azetidine) suggests a potential for significant biological activity, a common focus in medicinal chemistry for the development of new therapeutic agents.
Synthesis Analysis
Synthesis of complex molecules like this often involves multi-step reactions, starting from basic aromatic compounds and building up the molecular complexity through various functional group transformations. The synthesis pathway likely involves the formation of the 1,2,4-oxadiazole ring, followed by the introduction of the azetidine ring and subsequent attachment of the 4-chlorophenoxy and thiophene fragments. These processes often require conditions such as controlled temperatures, specific catalysts, and protective group strategies to ensure the correct structural assembly and functional group integrity (Sápi et al., 1997).
Molecular Structure Analysis
The molecular structure of compounds in this class typically features planar and non-planar sections, influenced by the presence of aromatic systems and heterocyclic rings. Crystallography and spectroscopic methods (e.g., NMR, IR, and X-ray diffraction) are essential tools for elucidating the precise geometric configuration, confirming the presence of key functional groups, and determining the overall conformation of the molecule. These structural insights are crucial for understanding the compound's chemical reactivity and biological interactions (Sharma et al., 2017).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Properties
- 2-(4-Chlorophenoxy)-2-methyl-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propan-1-one and its derivatives exhibit significant antimicrobial properties. A study by Patel and Patel (2017) synthesized analogs with antimicrobial activity against bacterial strains like Escherichia coli and fungal species like Candida albicans (Patel & Patel, 2017).
- Similar compounds have been noted for their antibacterial activity against various bacterial strains, including Staphylococcus aureus and Streptococcus pyogenes, as observed in a study by Sreeramulu and Ashokgajapathiraju (2014) (Sreeramulu & Ashokgajapathiraju, 2014).
Synthesis and Characterization
- A study by Sápi et al. (1997) focused on the synthesis and base-catalyzed ring transformation of similar compounds, providing insights into the chemical properties and structural transformations of these derivatives (Sápi et al., 1997).
Potential Anticancer Properties
- Zhang et al. (2005) identified a derivative with similar structural features as a novel apoptosis inducer, with activity against several breast and colorectal cancer cell lines. This highlights its potential as an anticancer agent (Zhang et al., 2005).
Anti-inflammatory and Analgesic Properties
- Compounds related to 2-(4-Chlorophenoxy)-2-methyl-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propan-1-one have been reported to possess anti-inflammatory and analgesic properties. For example, Husain et al. (2009) synthesized a series of derivatives and evaluated their actions, revealing potent anti-inflammatory activity (Husain et al., 2009).
Eigenschaften
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O3S/c1-19(2,25-14-7-5-13(20)6-8-14)18(24)23-10-12(11-23)17-21-16(22-26-17)15-4-3-9-27-15/h3-9,12H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGIXPYQQLGNEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CC(C1)C2=NC(=NO2)C3=CC=CS3)OC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-2-methyl-1-(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

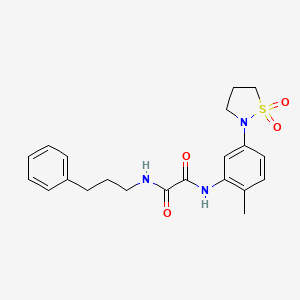
![Ethyl 2-[4-bromo-2-methoxy-6-[(4-methoxyphenyl)iminomethyl]phenoxy]acetate](/img/structure/B2481392.png)
![Benzenebutanoicacid, 4-(1,1-dimethylethyl)-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(bR)-](/img/no-structure.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,2-oxazole-5-carboxamide](/img/structure/B2481396.png)
![[2-(2,2-Difluoroethyl)-5-iodopyrazol-3-yl]methanamine](/img/structure/B2481397.png)
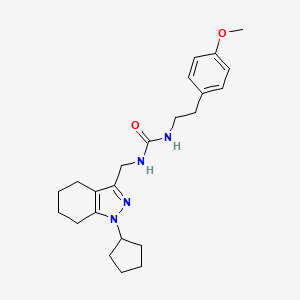
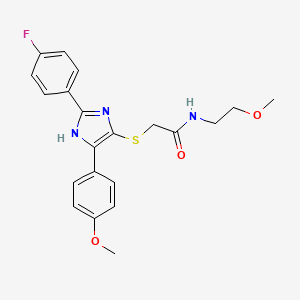
![2-[(3,4-Dichlorophenyl)methoxy]-5-[(4-methoxyphenoxy)methyl]-1,3-thiazole](/img/structure/B2481401.png)
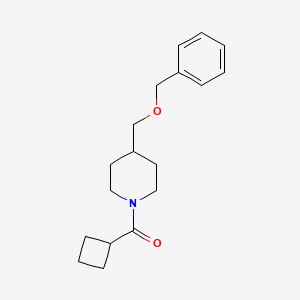
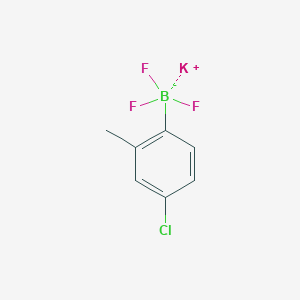
![6-Cyano-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-YL]pyridine-3-carboxamide](/img/structure/B2481405.png)


![4-chloro-2-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol](/img/structure/B2481413.png)